7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one
Description
The compound 7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic molecule featuring a pyrazolo[4,3-c]pyridin-3-one core fused with a piperazine-carbonyl moiety substituted with a 2,4-difluorobenzoyl group. This structure combines a rigid aromatic system with a flexible piperazine linker, a design frequently employed in medicinal chemistry to enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
7-[4-(2,4-difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N5O3/c1-29-14-19(22-20(15-29)25(35)32(28-22)17-5-3-2-4-6-17)24(34)31-11-9-30(10-12-31)23(33)18-8-7-16(26)13-21(18)27/h2-8,13-15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSSTHMRGJRTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the pyrazolo[4,3-c]pyridin-3-one core in this compound?
- Methodological Answer : The pyrazolo[4,3-c]pyridin-3-one scaffold can be synthesized via condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example, in structurally analogous pyrazolo-pyrimidines, cyclocondensation of 1,3-diketones with aminopyrazoles under reflux in acetic acid yields the fused heterocycle . Modifications to the pyrazole ring (e.g., 5-methyl substitution) require careful selection of starting materials, such as 1-phenyl-3-carbonyl pyrazole precursors, to ensure regioselectivity .
Q. How is the piperazine-1-carbonyl moiety introduced into the molecule?
- Methodological Answer : The piperazine fragment is typically coupled via a carbonyl linker using benzoyl chloride derivatives. Evidence from fluorobenzyl-piperazine synthesis shows that reacting 1-(4-fluorobenzyl)piperazine with substituted benzoyl chlorides in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base achieves efficient acylation . For this compound, 2,4-difluorobenzoyl chloride would be reacted with the piperazine intermediate under inert conditions to minimize hydrolysis .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (e.g., pyrazole C-H at δ 6.8–7.5 ppm) and piperazine N-CH2 groups (δ 2.5–3.5 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (C-N at ~1250 cm⁻¹) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives .
Q. What preliminary biological assays are recommended for evaluating this compound?
- Methodological Answer : Initial screens should include:
- Enzyme inhibition assays : Test against kinases or carbonic anhydrases (e.g., hCA I/II) using fluorogenic substrates, given structural similarities to bioactive pyrazolo-pyrimidines .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
- Methodological Answer : Discrepancies may arise from poor membrane permeability or off-target effects. Strategies include:
- Metabolic stability testing : Use liver microsomes to assess cytochrome P450-mediated degradation .
- Proteomic profiling : Employ affinity chromatography or thermal shift assays to identify unintended protein targets .
- Structural optimization : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility while retaining activity .
Q. What strategies mitigate low yields in the final coupling step (piperazine-carbonyl-pyrazole linkage)?
- Methodological Answer :
- Catalytic systems : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions in DCM .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes, minimizing side-product formation .
- Purification : Employ flash chromatography (silica gel, 10% MeOH/DCM) or recrystallization (Et2O/hexane) to isolate the product .
Q. How does the 2,4-difluorobenzoyl group influence target binding compared to other aryl substituents?
- Methodological Answer : Fluorine atoms enhance binding via:
- Electrostatic interactions : Fluorine’s electronegativity stabilizes hydrogen bonds with kinase ATP pockets .
- Lipophilicity : LogP calculations (e.g., using Molinspiration) show that difluoro substitution improves membrane penetration vs. chlorinated analogs .
- SAR studies : Compare IC50 values of analogs (e.g., 2-chloro vs. 2,4-difluoro) in enzyme inhibition assays to quantify substituent effects .
Q. What computational methods predict the compound’s binding mode to tyrosine kinases?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB: 1M17) to model interactions. Focus on the pyrazolo-pyridinone core’s fit into the hydrophobic pocket .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the difluorobenzoyl group and kinase residues (e.g., Lys745 in EGFR) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports for similar compounds?
- Analysis : Variability stems from:
- Reagent purity : Impure benzoyl chlorides (e.g., hydrolyzed to carboxylic acids) reduce coupling efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than DCM in moisture-sensitive reactions .
- Workup protocols : Rapid quenching vs. gradual neutralization affects byproduct formation (e.g., diacylated piperazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
